N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine
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Overview
Description
N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is an aromatic amine compound with a molecular formula of C12H20N4O2. This compound features a benzene ring substituted with a nitro group and a diethylaminoethyl chain, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine typically involves the reaction of 4-nitrobenzene-1,2-diamine with diethylamine in the presence of an acid catalyst. The reaction proceeds in two steps:
- Protonation of the nitrobenzene by the acid catalyst, forming an intermediate nitroso compound.
- Reaction of the nitroso compound with diethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, followed by purification techniques such as column chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine undergoes several types of chemical reactions, including:
Nucleophilic aromatic substitution: The amine group can react with electron-deficient aromatic rings.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Typically involves electron-deficient aromatic rings and nucleophiles.
Reduction: Common reagents include hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.
Major Products
Reduction: The major product is the corresponding aromatic amine, where the nitro group is converted to an amino group.
Scientific Research Applications
N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various drugs, including anti-cancer, anti-viral, and anti-inflammatory agents.
Biology: Employed in the study of biochemical and physiological effects, particularly in gene expression regulation.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the development of new technologies, such as fluorescent probes, molecular imaging techniques, and catalysts.
Mechanism of Action
The mechanism of action of N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine is not fully understood. it is believed that the nitro group plays a crucial role in its reactivity. The nitro group is protonated by the acid catalyst, forming an intermediate nitroso compound, which then reacts with diethylamine to produce the final product.
Comparison with Similar Compounds
Similar Compounds
N1-[2-(diethylamino)ethyl]-4-nitrobenzene-1,2-diamine: An aromatic amine with a nitro group and a diethylaminoethyl chain.
2-[2-(diethylamino)ethylamino]-5-nitroaniline: Similar structure with slight variations in the positioning of functional groups.
N1-(2-Diethylamino-ethyl)-4-nitro-benzene-1,2-diamine: Another compound with a similar core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of a nitro group and a diethylaminoethyl chain, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
5099-39-8 |
---|---|
Molecular Formula |
C12H20N4O2 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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